3,6-diphenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3,6-Diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the fusion of triazole and thiadiazine rings. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with phenyl isothiocyanate. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
3,6-Diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has diverse applications in scientific research:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Investigated for its enzyme inhibitory activities, such as carbonic anhydrase inhibitors and cholinesterase inhibitors.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have a different arrangement of the triazole and thiadiazine rings.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another isomeric form with a distinct ring fusion pattern.
Uniqueness
3,6-Diphenyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substituents, which confer distinct pharmacological properties. Its diphenyl and dipropyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins .
Properties
Molecular Formula |
C23H27N5OS |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
3,6-diphenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H27N5OS/c1-3-15-27(16-4-2)22(29)20-19(17-11-7-5-8-12-17)26-28-21(24-25-23(28)30-20)18-13-9-6-10-14-18/h5-14,19-20,26H,3-4,15-16H2,1-2H3 |
InChI Key |
MYOHSUOSTMPVQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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